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Compound of Interest

Compound Name: SAR156497

Cat. No.: B15573366

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the binding mode of SAR156497, a potent and
selective inhibitor of Aurora kinases. The information presented herein is compiled from publicly
available structural and biochemical data, primarily from the protein data bank (PDB) entry
4UYN and the foundational publication in the Journal of Medicinal Chemistry (2015, 58(1), 362-
375).

Introduction to SAR156497 and its Target: Aurora
Kinases

The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that play
crucial roles in the regulation of mitosis. Their dysregulation is frequently observed in various
cancers, making them attractive targets for anticancer therapies. SAR156497 has emerged as
an exquisitely selective inhibitor of all three Aurora kinase isoforms.[1] Understanding its
precise binding mechanism is paramount for the rational design of next-generation inhibitors
with improved potency and selectivity.

Biochemical Activity and Structure-Activity
Relationship (SAR)

SAR156497 demonstrates potent inhibitory activity against Aurora A and Aurora B with IC50
values of 0.6 nM and 1.0 nM, respectively. The structure-activity relationship studies, as
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detailed in the primary literature, reveal key chemical features that contribute to its high affinity.
The following table summarizes the biochemical activity of SAR156497 and selected analogs,
highlighting the importance of specific structural moieties.

Aurora A IC50 Aurora B IC50

Compound R1 R2
(nM) (nM)
SAR156497 (47) H O-Benzimidazole 0.6 1.0
Analog 1 Me O-Benzimidazole 1.2 2.5
NH-
Analog 2 H o 5.8 12.3
Benzimidazole
Analog 3 H O-Phenyl 150 320
Analog 4 H O-Indazole 2.1 4.5

Data extracted from J Med Chem. 2015 Jan 8;58(1):362-75.

The data clearly indicates that the benzimidazole moiety linked via an ether is critical for potent
inhibition. Replacement with an amino linker or a simple phenyl group significantly reduces
activity.

The Structural Basis of SAR156497 Binding to
Aurora A

The co-crystal structure of SAR156497 in complex with the kinase domain of Aurora A (PDB ID:
4UYN) provides a detailed snapshot of its binding mode at a resolution of 1.90 A.[2]
SAR156497 binds to the ATP-binding pocket of the kinase in a DFG-in conformation,
characteristic of a Type | inhibitor.

Key Binding Interactions

The high affinity of SAR156497 is a result of a network of well-defined hydrogen bonds and
extensive hydrophobic interactions with the protein.

Hydrogen Bonds:
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Donor Acceptor Distance (A)
SAR156497 (N-H of pyrrole) Ala213 (Backbone C=0) 2.9
SAR156497 (C=0 of

) Lys162 (Backbone N-H) 3.1
quinolone)
SAR156497 (N of

o Water molecule 2.8

benzimidazole)
Water molecule Glu211 (Side chain C=0) 2.7

Hydrophobic Interactions:

SAR156497's tricyclic core and benzimidazole moiety are nestled within a hydrophobic pocket
formed by the following residues:

e Adenine region: Leul39, Val147, Alal60, Leu210
* Ribose pocket: Lys162, Glu211
o Hydrophobic back pocket: Leu263, Tyr212, Ala213

The following diagram illustrates the key interactions between SAR156497 and the Aurora A

active site.
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Aurora A Active Site
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Caption: Key interactions of SAR156497 in the Aurora A binding pocket.
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Experimental Protocols
Aurora Kinase Inhibition Assay

The inhibitory activity of SAR156497 and its analogs was determined using a radiometric

kinase assay.

Workflow:
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Prepare reaction mix:
- Aurora A/B kinase
- Substrate (Kemptide)
- Assay buffer

Add test compound (e.g., SAR156497)
at varying concentrations

Y

Initiate reaction with
[y-33P]ATP
anubate at 30°C for 20 mir)
Stop reaction with
phosphoric acid
Spot reaction mixture
onto P81 phosphocellulose paper
Wash paper to remove
unincorporated [y-33P]ATP

'

(Quantify incorporated radioactivitD

using a scintillation counter

(Calculate IC50 values)

Click to download full resolution via product page

Caption: Workflow for the radiometric Aurora kinase inhibition assay.
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Reagents and Conditions:

Enzymes: Recombinant human Aurora A and Aurora B.
Substrate: Kemptide (LRRASLG).
ATP: 10 pM, including [y-33P]ATP.

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCI2, 1 mM EGTA, 2 mM DTT, and 0.01%
Tween-20.

Incubation: 20 minutes at 30°C.

X-ray Crystallography

The crystal structure of the Aurora A kinase domain in complex with SAR156497 was

determined by X-ray diffraction.

Protocol Summary:

Protein Expression and Purification: The kinase domain of human Aurora A (residues 122-
403) was expressed in E. coli and purified using affinity and size-exclusion chromatography.

Crystallization: The purified protein was co-crystallized with SAR156497 using the hanging
drop vapor diffusion method. Crystals were obtained from a solution containing 0.1 M MES
buffer (pH 6.5), 20% PEG 8000, and 0.2 M ammonium sulfate.

Data Collection and Processing: X-ray diffraction data were collected at a synchrotron
source. The data were processed and scaled using standard crystallographic software
packages.

Structure Solution and Refinement: The structure was solved by molecular replacement
using a previously determined Aurora A structure as a search model. The model was then
refined to a final R-work of 0.201 and R-free of 0.234.[2]

Conclusion
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The binding mode of SAR156497 to Aurora A is characterized by a precise network of
hydrogen bonds and extensive hydrophobic interactions within the ATP-binding pocket. This
detailed structural and biochemical understanding provides a robust framework for the
structure-based design of novel Aurora kinase inhibitors with enhanced therapeutic potential.
The key takeaways are the critical role of the benzimidazole moiety for potency and the specific
interactions with the hinge region and hydrophobic pockets of the kinase. This knowledge can
guide further optimization efforts to improve affinity, selectivity, and pharmacokinetic properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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